

Technical Guide: Solubility Profile of (R)-2-Bromobutanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-Bromobutanoic acid

Cat. No.: B027810

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Bromobutanoic acid, a chiral halogenated carboxylic acid, serves as a crucial intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its chemical reactivity and utility in synthetic pathways are significantly influenced by its physical properties, paramount among which is its solubility in various organic solvents. Understanding the solubility profile is critical for reaction kinetics, process design, purification, and formulation development.

This technical guide provides a summary of the known solubility characteristics of 2-bromobutanoic acid and presents a detailed experimental protocol for the precise determination of its solubility in relevant organic solvents.

Physicochemical Properties of 2-Bromobutanoic Acid

A foundational understanding of the physical properties of 2-bromobutanoic acid is essential for interpreting its solubility behavior. The compound is a liquid at room temperature.

Property	Value	Reference
Molecular Formula	C ₄ H ₇ BrO ₂	[1] [2] [3]
Molar Mass	167.00 g/mol	[3] [4]
Appearance	Colorless to pale yellow oily liquid	[1] [5] [6] [7]
Melting Point	-4 °C	[4] [5] [8]
Boiling Point	99-103 °C at 10 mmHg	[5] [8]
Density	~1.567 g/mL at 25 °C	[5] [8]
pKa	2.94 (at 35°C)	[5] [8]

Solubility Profile

Quantitative solubility data for **(R)-2-bromobutanoic acid** in a wide range of organic solvents is not extensively published. However, based on its chemical structure—a polar carboxylic acid—general solubility trends can be predicted and have been qualitatively described in the literature. The presence of the carboxylic group allows for hydrogen bonding, leading to good solubility in polar solvents.[\[1\]](#)

The following table summarizes the available solubility data. It is important to note that much of the data does not specify the enantiomer and is for the racemic mixture of 2-bromobutanoic acid.

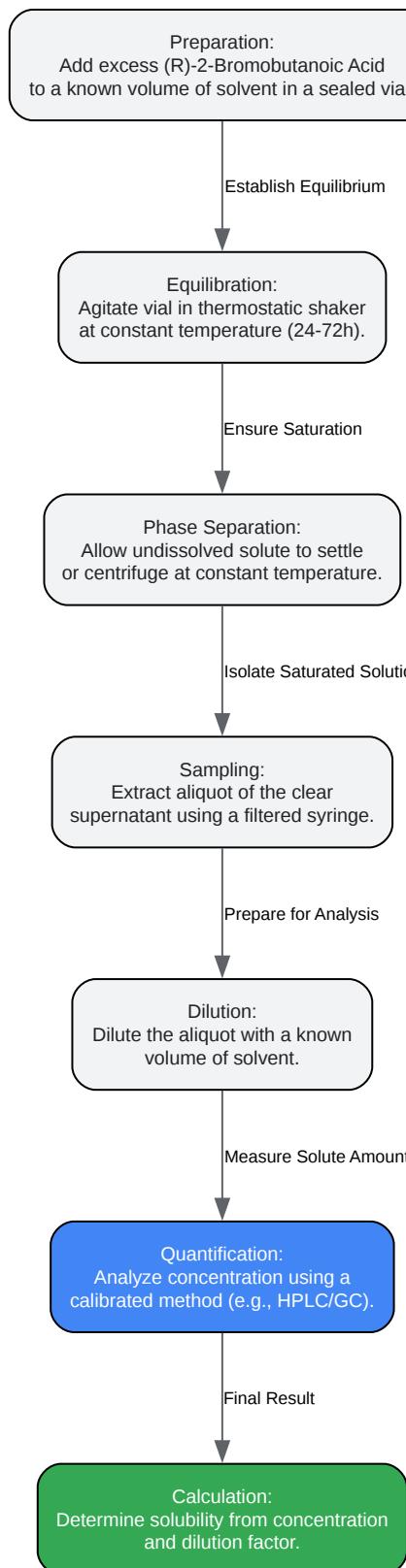
Solvent	Formula	Type	Solubility	Temperature (°C)	Reference
Water	H ₂ O	Polar Protic	66 g/L	20	[5] [8]
Ethanol	C ₂ H ₅ OH	Polar Protic	Soluble / Miscible	Not Specified	[1] [6]
Diethyl Ether	(C ₂ H ₅) ₂ O	Polar Aprotic	Soluble / Miscible	Not Specified	[6]
Acetone	(CH ₃) ₂ CO	Polar Aprotic	Soluble	Not Specified	[1] [6]

Note: The term "soluble" indicates a high degree of dissolution, but lacks specific quantitative measurement in the cited sources. For precise process design, experimental determination is recommended.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The following protocol details the analytical isothermal shake-flask method, a reliable technique for determining the solubility of a liquid solute like **(R)-2-bromobutanoic acid** in a solvent.^[9] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.

4.1 Materials and Equipment


- **(R)-2-Bromobutanoic acid** (solute)
- Selected organic solvent(s)
- Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
- Thermostatic shaker bath or incubator capable of maintaining a constant temperature (± 0.5 K)
- Analytical balance (± 0.1 mg)
- Calibrated pipettes or syringes
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
- Volumetric flasks and appropriate mobile phase/solvents for analysis

4.2 Procedure

- Preparation: Add an excess amount of **(R)-2-bromobutanoic acid** to a pre-weighed vial containing a known volume or mass of the chosen organic solvent. The presence of a distinct separate phase of the solute should be visible to ensure saturation.
- Equilibration: Securely seal the vials and place them in the thermostatic shaker. Agitate the mixtures at a constant temperature for a sufficient duration (typically 24-72 hours) to ensure solid-liquid equilibrium is reached.^[9] The time required may vary depending on the solvent and should be determined empirically by testing concentration at different time points (e.g., 24, 48, 72 hours) until it remains constant.
- Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the equilibrium temperature for at least 2 hours to allow for the separation of undissolved solute. For stable emulsions or fine dispersions, centrifugation at the same constant temperature is required to achieve clear phase separation.
- Sampling: Carefully extract an aliquot of the clear, saturated supernatant (the solvent layer) using a pre-warmed/cooled syringe to match the equilibrium temperature. To avoid contamination from the undissolved solute, a syringe filter (compatible with the solvent) should be used during extraction.
- Dilution and Analysis: Immediately weigh the extracted aliquot and dilute it with a known volume of a suitable solvent in a volumetric flask. This prevents precipitation due to temperature changes.
- Quantification: Determine the concentration of **(R)-2-bromobutanoic acid** in the diluted sample using a pre-validated analytical method, such as HPLC or GC. A calibration curve must be prepared using standard solutions of known concentrations.
- Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as grams per liter (g/L), moles per liter (mol/L), or mass fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the isothermal shake-flask method for determining solubility.

[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Page loading... guidechem.com
- 3. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem pubchem.ncbi.nlm.nih.gov
- 4. 2-bromobutanoic acid stenutz.eu
- 5. (2S)-2-bromobutanoic acid chembk.com
- 6. Page loading... wap.guidechem.com
- 7. Page loading... guidechem.com
- 8. lookchem.com [lookchem.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Solubility Profile of (R)-2-Bromobutanoic Acid in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b027810#solubility-of-r-2-bromobutanoic-acid-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com